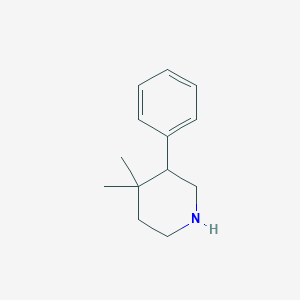
2-(2-Chlorothiophen-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorothiophen-3-yl)propanoic acid is an organic compound with the molecular formula C7H7ClO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
The synthesis of 2-(2-Chlorothiophen-3-yl)propanoic acid typically involves the chlorination of thiophene followed by a series of reactions to introduce the propanoic acid moiety. One common method includes the following steps:
Chlorination of Thiophene: Thiophene is chlorinated using chlorine gas in the presence of a catalyst to produce 2-chlorothiophene.
Friedel-Crafts Acylation: The 2-chlorothiophene undergoes Friedel-Crafts acylation with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride to yield this compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce costs.
Chemical Reactions Analysis
2-(2-Chlorothiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to produce corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chlorothiophen-3-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2-Chlorothiophen-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
2-(2-Chlorothiophen-3-yl)propanoic acid can be compared with other thiophene derivatives, such as:
2-(2-Bromothiophen-3-yl)propanoic acid: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
2-(2-Methylthiophen-3-yl)propanoic acid:
Properties
Molecular Formula |
C7H7ClO2S |
|---|---|
Molecular Weight |
190.65 g/mol |
IUPAC Name |
2-(2-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H7ClO2S/c1-4(7(9)10)5-2-3-11-6(5)8/h2-4H,1H3,(H,9,10) |
InChI Key |
AHHBNIUZVXQUPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=C(SC=C1)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2-Methyl-1-phenylpropyl)amino]propan-2-ol](/img/structure/B13282320.png)
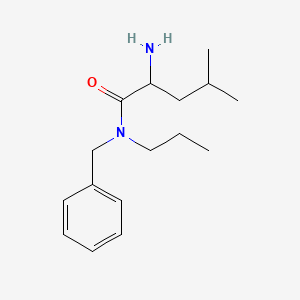
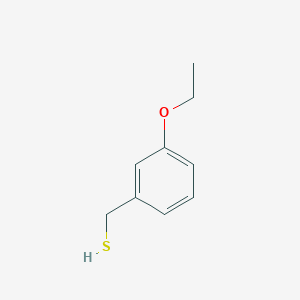
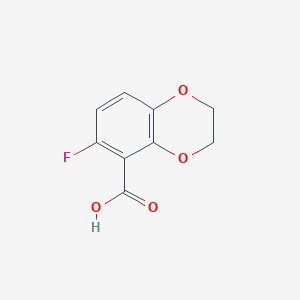

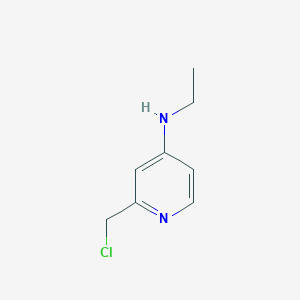
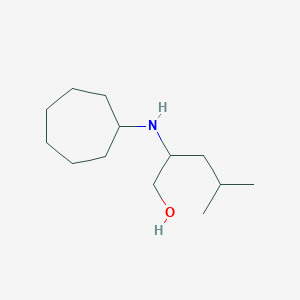
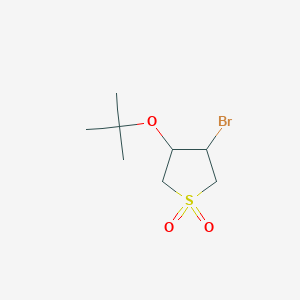
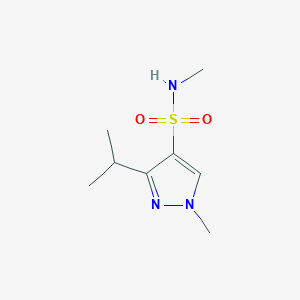
![7-chloro-3-cyclopentyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B13282359.png)
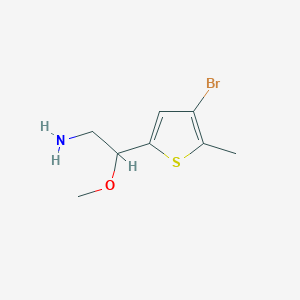
![7-methyl-5-oxo-4H,5H-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13282382.png)

